molecular formula C16H21N3O4 B14505723 N-{4-[(Cyclohexylcarbamoyl)amino]benzoyl}glycine CAS No. 62903-89-3

N-{4-[(Cyclohexylcarbamoyl)amino]benzoyl}glycine

Cat. No.: B14505723
CAS No.: 62903-89-3
M. Wt: 319.36 g/mol
InChI Key: VCNRUSWPNWVLGD-UHFFFAOYSA-N
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Description

N-{4-[(Cyclohexylcarbamoyl)amino]benzoyl}glycine is an organic compound that belongs to the class of N-carbamoyl-alpha amino acids This compound is characterized by the presence of a cyclohexylcarbamoyl group attached to an amino benzoyl moiety, which is further linked to glycine

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of dehydrating agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the coupling of carboxylic acids with amines .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(Cyclohexylcarbamoyl)amino]benzoyl}glycine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

N-{4-[(Cyclohexylcarbamoyl)amino]benzoyl}glycine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{4-[(Cyclohexylcarbamoyl)amino]benzoyl}glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action may include signal transduction, enzyme inhibition, or receptor activation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-{4-[(Cyclohexylcarbamoyl)amino]benzoyl}glycine include other N-carbamoyl-alpha amino acids and derivatives of benzoyl glycine. Examples include:

Uniqueness

This compound is unique due to its specific structural features, such as the presence of both cyclohexylcarbamoyl and amino benzoyl groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

62903-89-3

Molecular Formula

C16H21N3O4

Molecular Weight

319.36 g/mol

IUPAC Name

2-[[4-(cyclohexylcarbamoylamino)benzoyl]amino]acetic acid

InChI

InChI=1S/C16H21N3O4/c20-14(21)10-17-15(22)11-6-8-13(9-7-11)19-16(23)18-12-4-2-1-3-5-12/h6-9,12H,1-5,10H2,(H,17,22)(H,20,21)(H2,18,19,23)

InChI Key

VCNRUSWPNWVLGD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=CC=C(C=C2)C(=O)NCC(=O)O

Origin of Product

United States

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